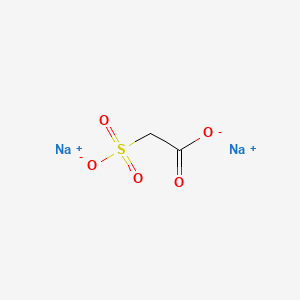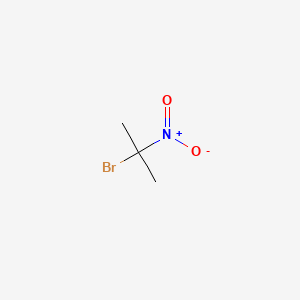
BDN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is a complex organometallic compound with the molecular formula C32H30N2NiS4. This compound is known for its unique structural properties, which include a nickel center coordinated by two bidentate ligands. The ligands are derived from 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol. This compound is often used in various scientific research applications due to its interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- typically involves the reaction of nickel(II) salts with the corresponding dithiol ligands. One common method involves the reaction of nickel(II) acetate with 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol in an organic solvent such as ethanol or methanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dithiol ligands. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The ligands can be substituted with other dithiol ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes with modified ligand structures.
Reduction: Nickel(I) complexes with retained ligand structures.
Substitution: New nickel complexes with different dithiol ligands.
Wissenschaftliche Forschungsanwendungen
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- involves its ability to coordinate with various substrates through its nickel center. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved in these interactions are often related to the redox properties of the nickel center and the electronic effects of the ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
Uniqueness
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective as a catalyst and in various research applications. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
38465-55-3 |
|---|---|
Molekularformel |
C32H30N2NiS4-4 |
Molekulargewicht |
629.6 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4 |
InChI-Schlüssel |
LDYCDKFAGIOUDE-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
